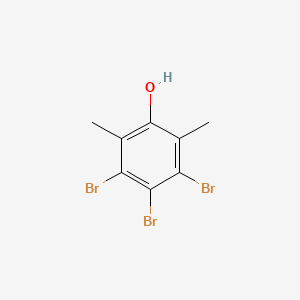![molecular formula C18H16O B14623221 Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis- CAS No. 57900-00-2](/img/structure/B14623221.png)
Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with propenyloxy and propynylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- typically involves the reaction of benzene derivatives with propenyloxy and propynylidene groups under controlled conditions. One common method involves the use of electrophilic aromatic substitution reactions, where benzene reacts with electrophiles to introduce the desired substituents . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
Benzene, (2-propenyloxy)-: Another related compound with propenyloxy groups but lacking the propynylidene substitution.
Benzene, 1,1’-(1-methylethylidene)bis-: Contains methylethylidene groups instead of propenyloxy and propynylidene groups, resulting in different chemical behavior.
Uniqueness
The uniqueness of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- lies in its specific combination of substituents, which confer distinct chemical properties and potential applications not shared by its similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57900-00-2 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
(1-phenyl-1-prop-2-enoxyprop-2-ynyl)benzene |
InChI |
InChI=1S/C18H16O/c1-3-15-19-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h2-3,5-14H,1,15H2 |
Clave InChI |
AEBLBILZFUKEPL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



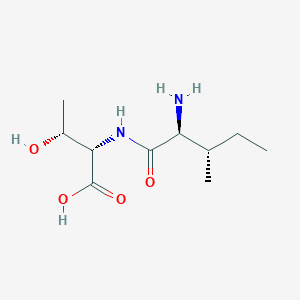
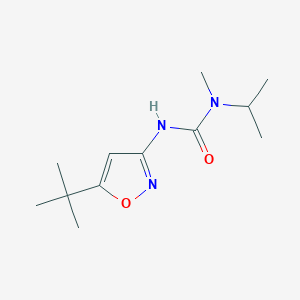
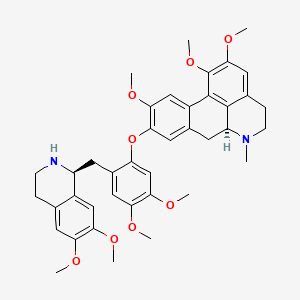
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


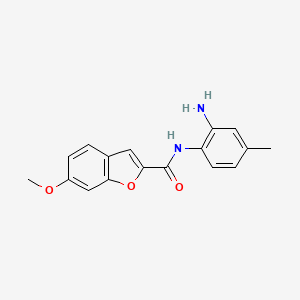
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
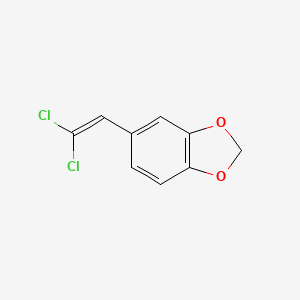
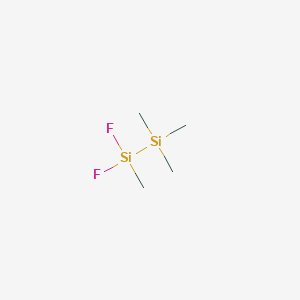
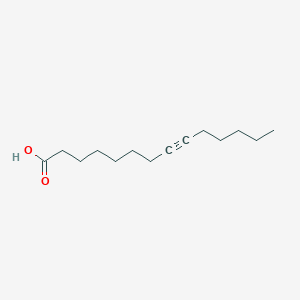
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
